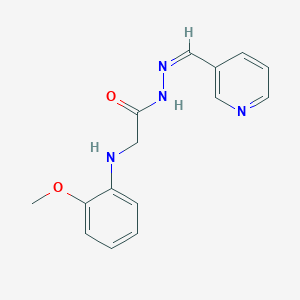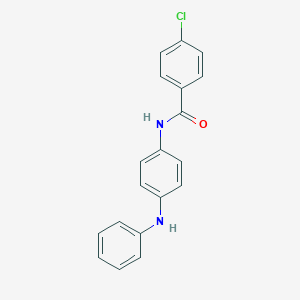![molecular formula C12H9ClN2O2S B325869 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325869.png)
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted methylphenyl group and a nitro-substituted thienyl group connected via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline typically involves the condensation reaction between 3-chloro-2-methylaniline and 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and thienyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-3-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine
- (3-Chloro-2-methylphenyl)[(5-nitro-2-furyl)methylene]amine
Uniqueness
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the thienyl moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9ClN2O2S |
|---|---|
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c1-8-10(13)3-2-4-11(8)14-7-9-5-6-12(18-9)15(16)17/h2-7H,1H3 |
Clave InChI |
LCFMMCZJLLMLQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(S2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B325788.png)
![2-(2-methoxyanilino)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B325790.png)

![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-methoxyanilino)acetohydrazide](/img/structure/B325792.png)
![(4E)-4-[(3-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325793.png)
![(4E)-4-[(4-benzoylphenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325796.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-iodophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325797.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1H-pyrazol-3-one](/img/structure/B325798.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325799.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(5-chloro-2-methylphenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325800.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,3-dimethylphenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325802.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325807.png)
![(4E)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B325808.png)

